molecular formula C30H26N2O2 B12380931 Cox-2/lox-IN-1

Cox-2/lox-IN-1

Cat. No.: B12380931
M. Wt: 446.5 g/mol
InChI Key: DJOUJMHEDWBZJY-FLSFTJJESA-N
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Description

Cox-2/lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/lox-IN-1 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

Cox-2/lox-IN-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Cox-2/lox-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Cox-2/lox-IN-1 exerts its effects by binding to the active sites of both COX-2 and LOX enzymes, thereby inhibiting their catalytic activities. This dual inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the cyclooxygenase and lipoxygenase pathways, which are crucial for the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2/lox-IN-1 is unique due to its dual inhibitory action on both COX-2 and LOX enzymes, providing a broader anti-inflammatory effect with potentially fewer side effects compared to selective inhibitors .

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-1-[3-benzoyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+

InChI Key

DJOUJMHEDWBZJY-FLSFTJJESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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